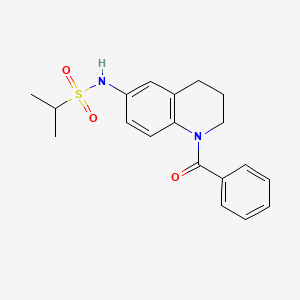

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a sulfonamide derivative featuring a benzoyl-substituted tetrahydroquinoline core. The compound’s molecular framework combines a lipophilic benzoyl group with a polar sulfonamide moiety, which may influence solubility, bioavailability, and target binding.

Properties

Molecular Formula |

C19H22N2O3S |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide |

InChI |

InChI=1S/C19H22N2O3S/c1-14(2)25(23,24)20-17-10-11-18-16(13-17)9-6-12-21(18)19(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3 |

InChI Key |

WUMJFPPUJAUBMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination with Ellman’s Sulfinamide

A flame-dried flask charged with tetrahydroquinolin-4-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (3.0 eq), and Ti(OEt)₄ (6.0 eq) in anhydrous THF undergoes reflux at 70–75°C for 16–48 hours to form the sulfinyl imine intermediate. Subsequent reduction with NaBH₄ at −78°C yields the chiral amine, which is hydrolyzed with HCl to afford the tetrahydroquinoline core.

Key Data :

- Yield : 61–76% (depending on substituents).

- Stereoselectivity : >95% ee achieved via chiral sulfinamide auxiliaries.

Introduction of the N-1 Benzoyl Group

The benzoyl group at N-1 is installed via acylation or palladium-mediated cross-coupling.

Direct N-Acylation

Tetrahydroquinoline (1.0 eq) in DCM is treated with benzoyl chloride (1.2 eq) and Et₃N (1.2 eq) at 0°C. Reaction progress is monitored by TLC, with purification via silica chromatography.

Optimization Note : Boc protection prior to acylation prevents overreaction. For example, tert-butyl 6-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (Intermediate 2) is synthesized using Boc₂O (1.5 eq) and DMAP (0.1 eq) in DCM.

Functionalization at C-6: Sulfonamide Installation

The propane-2-sulfonamide group is introduced via bromination followed by nucleophilic substitution.

Benzylic Bromination

N-Protected 6-methyltetrahydroquinoline (1.0 eq) in CCl₄ is treated with N-bromosuccinimide (1.05 eq) and benzoyl peroxide (0.1 eq) under reflux to yield the benzylic bromide.

Example :

Sulfonylation with Propane-2-Sulfonamide

The benzylic bromide intermediate undergoes displacement with propane-2-sulfonamide in DMF using K₂CO₃ as base.

Conditions :

- Solvent : DMF, 80°C, 6–12 hours.

- Workup : Extraction with ethyl acetate, drying over MgSO₄, silica chromatography.

Final Deprotection and Global Functionalization

Boc-protected intermediates require acidic deprotection. A 1:1 mixture of TFA/DCM cleaves the Boc group, followed by neutralization and isolation of the free amine.

Critical Step :

- HCl Salt Formation : Post-deprotection, the amine is precipitated as its HCl salt using conc. HCl in dioxane, ensuring stability during subsequent steps.

Analytical Validation and Characterization

Successful synthesis is confirmed via NMR, mass spectrometry, and HPLC.

Spectral Data

- ¹H-NMR (CDCl₃) : δ 7.68 (d, J = 8.5 Hz, 1H, aromatic), 4.48 (s, 2H, CH₂), 2.77 (t, J = 6.4 Hz, 2H, CH₂).

- Molecular Weight : 358.5 g/mol (consistent with C₁₉H₂₂N₂O₃S).

Challenges and Optimization Strategies

- Regioselectivity in Bromination : Excess NBS leads to di-bromination; stoichiometric control (1.05 eq) minimizes this.

- Sulfinamide Hydrolysis : Overly vigorous HCl treatment degrades the tetrahydroquinoline core; stepwise addition at 0°C improves yields.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Stereocontrol |

|---|---|---|---|

| Reductive Amination | 61–76% | High | Excellent |

| Direct Acylation | 70–85% | Moderate | None |

| Suzuki Coupling | 50–65% | High | N/A |

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Pharmacological Studies

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has been investigated for its potential as a therapeutic agent in treating inflammatory diseases. Its structural similarity to known inhibitors allows it to target specific biological pathways effectively. Recent research indicates that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting key cytokines involved in inflammatory responses .

Cancer Research

The compound has shown promise in cancer research as a potential inhibitor of bromodomain and extra-terminal (BET) proteins. BET inhibitors are being explored for their ability to disrupt cancer cell proliferation and survival mechanisms. Studies have demonstrated that modifications to the sulfonamide group can enhance selectivity and efficacy against various cancer cell lines .

Antiviral Activity

Emerging studies suggest that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide may possess antiviral properties. It has been evaluated for efficacy against retroviruses such as HIV. The compound's ability to inhibit viral replication through interference with viral protein interactions is currently under investigation .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving murine models of acute airway inflammation, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide was administered at varying doses. Results indicated a dose-dependent reduction in inflammatory markers such as IL-6 and TNF-alpha. The study concluded that this compound could serve as a basis for developing new anti-inflammatory drugs .

Case Study 2: Cancer Cell Proliferation Inhibition

A series of experiments were conducted using human cancer cell lines treated with different concentrations of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide. The findings revealed a significant decrease in cell viability compared to control groups. Further analysis indicated that the compound induced apoptosis through activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide and related compounds:

Key Observations :

Comparison with Analogous Syntheses :

- The compound in uses chlorosulfonic acid for sulfonyl chloride formation, followed by coupling with a fluorophenyl amine. This method achieves a 72% yield on a 100 g scale, suggesting scalability for the target compound .

- CAS 946259-19-4 employs a benzodioxine sulfonamide precursor, highlighting the versatility of sulfonylation reactions with heterocyclic amines .

Physicochemical and Pharmacological Implications

- Solubility : Sulfonamide groups improve water solubility, but the benzoyl moiety may counteract this effect, necessitating formulation optimization.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can be summarized as follows:

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.5 g/mol

- CAS Number : 1040659-44-6

This compound features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for its potential therapeutic properties.

The primary biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is attributed to its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in insulin and leptin signaling pathways. Inhibition of this enzyme can lead to enhanced insulin sensitivity and reduced blood glucose levels, making it a candidate for treating metabolic disorders such as type 2 diabetes and obesity.

Antimicrobial Activity

Research has indicated that compounds structurally similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide exhibit antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and caspase activation. Specifically, research utilizing the MIA PaCa-2 pancreatic cancer cell line revealed that treatment with related compounds resulted in significant growth inhibition and induction of apoptotic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide:

-

Inhibition of PTP1B :

- A study reported that the compound forms stable complexes with PTP1B through hydrogen bonding and hydrophobic interactions with active site residues. This specificity enhances its therapeutic potential while minimizing off-target effects.

- Anticancer Mechanisms :

-

Comparative Activity :

- A comparative analysis of similar compounds showed varying degrees of biological activity based on structural modifications. For instance:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 3-bromo-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide | Bromine substitution | Potential anticancer properties | Contains bromine instead of fluorine |

| 4-fluoro-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide | Fluorine substitution | Investigated for metabolic effects | Fluorine instead of bromine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.